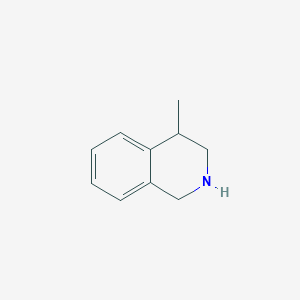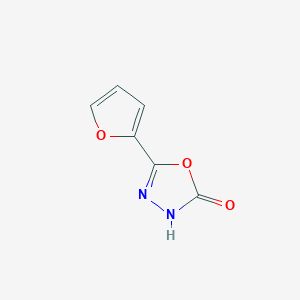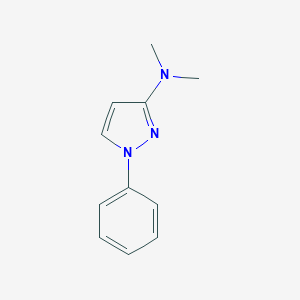
Pyrazole, 3-(dimethylamino)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-(dimethylamino)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Pyrazole, 3-(dimethylamino)-1-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of Pyrazole, 3-(dimethylamino)-1-phenyl- is not fully understood. However, it has been suggested that this compound binds to specific receptors in the body, leading to the activation of signaling pathways that result in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3-(dimethylamino)-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3-(dimethylamino)-1-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, it has been found to exhibit potent biological effects at low concentrations. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on Pyrazole, 3-(dimethylamino)-1-phenyl-. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, more studies are needed to determine the potential applications of Pyrazole, 3-(dimethylamino)-1-phenyl- in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved biological activity.
Métodos De Síntesis
Pyrazole, 3-(dimethylamino)-1-phenyl- can be synthesized using different methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with dimethylamine in the presence of a catalyst. This method yields the desired compound with high purity and yield.
Propiedades
Número CAS |
19730-27-9 |
|---|---|
Nombre del producto |
Pyrazole, 3-(dimethylamino)-1-phenyl- |
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
HDOPYMWMJAOUQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Otros números CAS |
19730-27-9 |
Sinónimos |
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
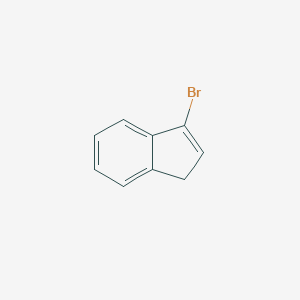
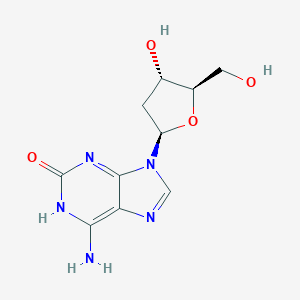
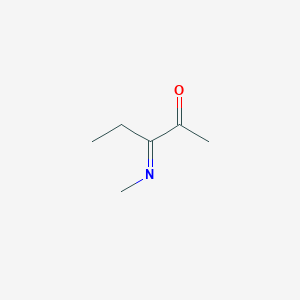
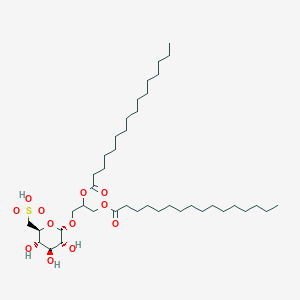
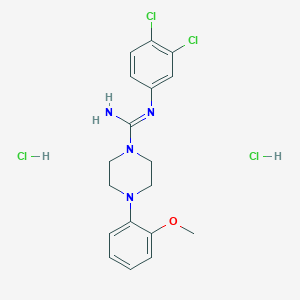
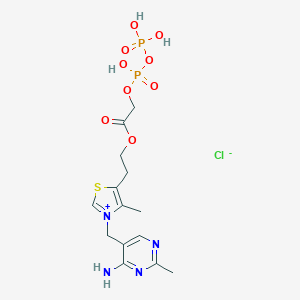
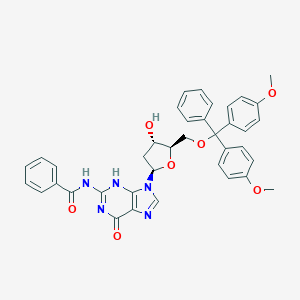
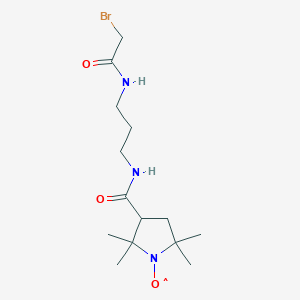
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
